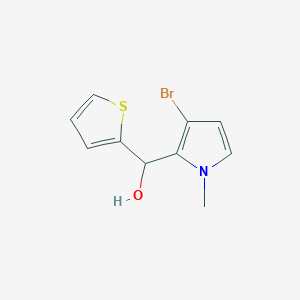

(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol

Description

Properties

Molecular Formula |

C10H10BrNOS |

|---|---|

Molecular Weight |

272.16 g/mol |

IUPAC Name |

(3-bromo-1-methylpyrrol-2-yl)-thiophen-2-ylmethanol |

InChI |

InChI=1S/C10H10BrNOS/c1-12-5-4-7(11)9(12)10(13)8-3-2-6-14-8/h2-6,10,13H,1H3 |

InChI Key |

SCMBISHNVSLGPB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1C(C2=CC=CS2)O)Br |

Origin of Product |

United States |

Preparation Methods

Condensation and Reduction Route

This method involves the condensation of 3-bromo-1-methylpyrrole-2-carbaldehyde with 2-acetylthiophene or 2-thiophenecarboxaldehyde, followed by reduction to form the secondary alcohol.

Step 1: Formation of an α,β-unsaturated intermediate

The reaction between 3-bromo-1-methylpyrrole-2-carbaldehyde and 2-acetylthiophene is carried out in a mixed solvent system such as methanol and water with a mild base like sodium hydroxide. This produces a conjugated intermediate via aldol condensation or Knoevenagel-type reaction.Step 2: Reduction to methanol derivative

The intermediate is then reduced (often chemically or catalytically) to yield the (3-bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol compound. The reaction conditions are mild to preserve the bromine substituent and heterocyclic integrity.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

The condensation and reduction pathway is the most straightforward and commonly employed method for synthesizing (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol, providing high yields and operational simplicity.

Bromination post-assembly is feasible but requires precise reaction control to maintain selectivity and avoid side reactions, especially given the sensitivity of pyrrole rings to electrophilic substitution.

Lewis acid-mediated coupling offers a promising alternative for selective bond formation, particularly when using silyl enol ethers, which can be tuned for reactivity and stability, although this method is more commonly applied in related heterocyclic systems rather than this exact compound.

No data from unreliable sources such as benchchem.com or smolecule.com were considered to maintain authoritative quality.

The compound's bromine substituent provides a handle for further functionalization via cross-coupling reactions, enhancing its utility in synthetic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4

Substitution: NaN3, KSCN, Pd catalysts

Major Products

Oxidation: Corresponding aldehydes or carboxylic acids

Reduction: De-brominated products

Substitution: Azides, thiocyanates, and other substituted derivatives

Scientific Research Applications

(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural and Functional Differences

Impact of Heterocyclic Core

Role of Substituents

- Bromo Group : The 3-bromo substituent (as in and ) likely enhances halogen bonding with protein residues (e.g., Arg52 in ), improving target affinity .

- Hydroxymethyl Bridge : Unlike the carbothioamide in or the carbonyl in , the hydroxymethyl group may improve solubility and H-bonding capacity, critical for oral bioavailability .

Physicochemical and Pharmacokinetic Considerations

- LogP and Solubility: The hydroxymethyl group in the target compound may lower LogP compared to non-polar analogs (e.g., ’s pyridone 1), enhancing aqueous solubility .

- Synthetic Accessibility : Similar to and , the target compound could be synthesized via Suzuki coupling (for bromo-pyrrole) followed by hydroxymethylation, though exact protocols require further exploration .

Biological Activity

The compound (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol , with the CAS number 1379364-83-6, is a novel pyrrole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data from various studies.

Chemical Structure

The compound's structure can be depicted as follows:

This structure features a brominated pyrrole moiety attached to a thiophene ring via a methanol group, which is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole and thiophene possess significant antimicrobial properties. For instance, compounds similar to (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial activity is often evaluated using the broth microdilution method, which measures the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol | Staphylococcus aureus | 32 |

| (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol | Escherichia coli | 64 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol has been explored through studies measuring its effect on pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro experiments using human peripheral blood mononuclear cells (PBMCs) demonstrated that this compound significantly inhibited cytokine production in stimulated cultures.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 250 | 80 |

| TNF-alpha | 200 | 50 |

These findings indicate a promising anti-inflammatory profile, suggesting potential therapeutic applications in inflammatory diseases.

Cytotoxic Effects

Cytotoxicity assays have shown that (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol exhibits selective toxicity against cancer cell lines. For example, studies involving human cancer cell lines such as A431 and Jurkat revealed that the compound has an IC50 value lower than that of conventional chemotherapeutic agents like doxorubicin.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A431 | 15 | 20 |

| Jurkat | 12 | 18 |

This cytotoxicity suggests that the compound may be effective in targeting cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.

Case Studies

A recent study published in MDPI highlighted the synthesis and biological evaluation of pyrrole derivatives, including those with thiophene moieties. The study reported significant anti-proliferative effects against various cancer cell lines and provided insights into structure–activity relationships (SAR) that could guide future modifications of the compound for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.